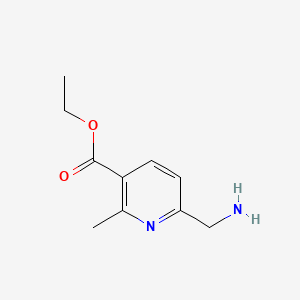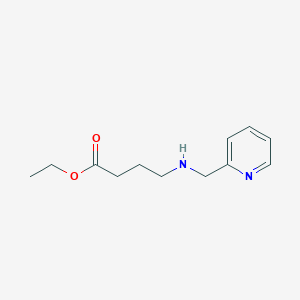
Ethyl 6-(aminomethyl)-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(aminomethyl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methyl group attached to the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(aminomethyl)-2-methylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnicotinic acid.
Esterification: The carboxylic acid group of 2-methylnicotinic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-methylnicotinate.
Aminomethylation: The ethyl 2-methylnicotinate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 6-(aminomethyl)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate.
Reduction: Alcohol derivatives.
Substitution: Substituted aminomethyl derivatives.
科学的研究の応用
Ethyl 6-(aminomethyl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 6-(aminomethyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic receptors or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-methylnicotinate: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
6-(Aminomethyl)-2-methylnicotinic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Methyl 6-(aminomethyl)-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and ethyl ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(6-11)12-7(9)2/h4-5H,3,6,11H2,1-2H3 |
InChIキー |
AQYWWMBIMKTCQY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C=C1)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)




![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)




![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)



